molecular formula C15H20O5 B020459 Diethyl 4-ethoxyphenylmalonate CAS No. 23197-69-5

Diethyl 4-ethoxyphenylmalonate

Cat. No.: B020459
CAS No.: 23197-69-5
M. Wt: 280.32 g/mol
InChI Key: LQSBAEXJSFLVHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-ethoxyphenylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl 4-ethoxyphenylmalonate is used in various scientific research applications, including:

Biological Activity

Diethyl 4-ethoxyphenylmalonate (DEPM) is a compound of interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H16O4
  • Molecular Weight : 236.27 g/mol
  • CAS Number : 102-76-1

The compound is soluble in organic solvents such as chloroform, ethyl acetate, and methanol, making it suitable for various biological assays .

Antioxidant Activity

Research indicates that DEPM exhibits significant antioxidant properties. In vitro studies have shown that DEPM can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, a study demonstrated that DEPM reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide .

Anti-inflammatory Effects

DEPM has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for DEPM in managing inflammatory conditions .

Anticancer Potential

Several studies have focused on the anticancer activity of DEPM. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activities of DEPM can be attributed to several mechanisms:

  • Free Radical Scavenging : DEPM's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, DEPM reduces cytokine production.
  • Apoptotic Pathways : DEPM activates intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

Case Studies

  • Case Study on Antioxidant Activity :
    A study involving human fibroblast cells treated with DEPM showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups. This suggests that DEPM may have therapeutic potential in age-related degenerative diseases where oxidative stress is a contributing factor.
  • Clinical Implications in Cancer Therapy :
    In preclinical trials, DEPM was administered to mice with induced tumors. Results indicated a marked reduction in tumor size and weight, alongside an increase in apoptotic cell death within the tumors. These findings support further investigation into DEPM as an adjunct therapy in cancer treatment.

Properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-18-12-9-7-11(8-10-12)13(14(16)19-5-2)15(17)20-6-3/h7-10,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBAEXJSFLVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574121
Record name Diethyl (4-ethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23197-69-5
Record name Diethyl (4-ethoxyphenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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